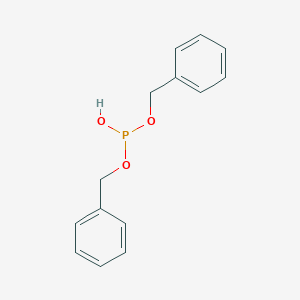

Dibenzyl hydrogen phosphite

Overview

Description

Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the molecular formula C14H15O3P . It is used in various chemical reactions and has a molecular weight of 262.24 g/mol .

Synthesis Analysis

Dibenzyl hydrogen phosphite can be synthesized using triethyl-phosphite, benzyl alcohol, and pentaerythritol as raw materials and organic tin as a catalyst in transesterification . The optimal conditions for this reaction include a reaction temperature of 130-140℃, a reaction time of 2 hours, and a molar ratio of the raw materials of 1:2:2 . Under these conditions, the yield of the product can be up to 95% .

Molecular Structure Analysis

The molecular structure of Dibenzyl hydrogen phosphite consists of 14 carbon atoms, 15 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The InChI representation of the molecule is InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 .

Chemical Reactions Analysis

Dibenzyl hydrogen phosphite is used in the preparation of phenylalkylphosphonamidates, which are then used as probes for a hydrophobic binding register in prostate-specific membrane antigen .

Physical And Chemical Properties Analysis

Dibenzyl hydrogen phosphite has a molecular weight of 262.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are both 262.07588133 g/mol . The Topological Polar Surface Area is 38.7 Ų . The Heavy Atom Count is 18 .

Scientific Research Applications

Phosphorylation of Phenols

Dibenzyl hydrogen phosphite is utilized in the phosphorylation of phenols. This process involves the reaction of phenols in the presence of N-ethyldiisopropylamine and DMAP to yield dibenzyl phenyl phosphate . This reaction is crucial for synthesizing various organic compounds that have applications in material science and pharmaceuticals.

Synthesis of Dihydroxyacetone Phosphate (DHAP)

In biochemical research, dibenzyl hydrogen phosphite is used for the ring-opening reaction of epoxides like benzylglycidol to synthesize DHAP . DHAP is an important intermediate in several metabolic pathways, including glycolysis and lipid biosynthesis.

Preparation of Phenylalkylphosphonamidates

This compound is instrumental in preparing phenylalkylphosphonamidates, which serve as probes for hydrophobic binding registers in prostate-specific membrane antigen . This application is significant in the development of diagnostic and therapeutic agents for prostate cancer.

Monoselective Ortho-C-H Alkylation

Dibenzyl hydrogen phosphite promotes the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . This chemical transformation is valuable for constructing complex organic molecules with high precision.

Bioisosteric Applications

As a bioisostere, dibenzyl hydrogen phosphite is used to induce similar biological responses by substituting functional groups in drug molecules. This strategy is employed to improve drug efficacy, selectivity, and metabolic stability .

Synthesis of Bioactive Compounds

The compound plays a role in the synthesis of bioactive compounds, particularly those that mimic naturally occurring molecules with phosphinate functions. These synthetic molecules are important in understanding and manipulating biological pathways .

Fluorination of Amino Acid Esters

Dibenzyl hydrogen phosphite is involved in the fluorination of amino acid esters, which is a critical step in the synthesis of various pharmaceuticals .

Development of New Medicines

The unique properties of dibenzyl hydrogen phosphite are exploited in the design of new medicines. Its ability to act as a bioisostere can lead to novel intellectual property and advancements in medicinal chemistry .

Safety and Hazards

Dibenzyl hydrogen phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area . It is incompatible with strong oxidizing agents .

Future Directions

While there is limited information available on the future directions of Dibenzyl hydrogen phosphite, it continues to be used in various chemical reactions and studies . As our understanding of its properties and potential applications continues to grow, it is likely that new uses and methods of synthesis will be discovered.

Mechanism of Action

Target of Action

Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the linear formula (C6H5CH2O)2P(O)H It’s known that phosphite esters, such as dibenzyl hydrogen phosphite, are often used in organic synthesis, particularly in reactions involving nucleophilic substitution or addition .

Mode of Action

The mode of action of Dibenzyl hydrogen phosphite is primarily through its reactivity as a phosphite ester. It can participate in various chemical reactions, including the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides . This suggests that Dibenzyl hydrogen phosphite can act as a nucleophile, attacking electrophilic carbon atoms in other organic compounds .

Biochemical Pathways

For instance, they can be used for the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) . DHAP is an important intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .

Result of Action

The result of Dibenzyl hydrogen phosphite’s action would depend on the specific reaction it’s involved in. For example, in the case of the ring-opening reaction of epoxides, the result is the formation of dihydroxyacetone phosphate . This compound is a key intermediate in several metabolic pathways, suggesting that Dibenzyl hydrogen phosphite could potentially influence these pathways through its reactivity .

Action Environment

The action of Dibenzyl hydrogen phosphite can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants or catalysts. Additionally, its stability could be influenced by storage conditions. For example, it’s recommended to be stored at 2-8°C .

properties

IUPAC Name |

dibenzyl hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUGVWSETOTNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871270 | |

| Record name | Dibenzyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl hydrogen phosphite | |

CAS RN |

538-60-3 | |

| Record name | Benzyl phosphite (C7H7O)2(HO)P | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

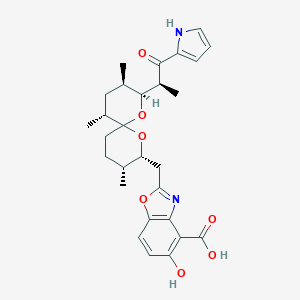

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)